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molecular formula C10H9FO3 B8298156 3,4-dihydro-7-fluoro-2H-1-benzopyran-8-ylcarboxylic acid CAS No. 179071-55-7

3,4-dihydro-7-fluoro-2H-1-benzopyran-8-ylcarboxylic acid

Cat. No. B8298156
M. Wt: 196.17 g/mol
InChI Key: VNSGZWLEADCIGZ-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

A stirred solution of 30.4 mL (0.076 mole) of n-butyllithium (2.5M in hexanes) in 200 mL of tetrahydrofuran was cooled to -78 °C., and 10.5 grams (0.069 mole) of 3,4-dihydro-7-fluoro-2H-1-benzopyran was added portionwise. Upon completion of the addition, the reaction mixture was maintained at -78° C. for 30 minutes. The reaction mixture was then exposed to a carbon dioxide atmosphere for 18 hours. The reaction mixture was then stirred with diethyl ether and extracted with an aqueous 5% sodium hydroxide solution. The basic layer was washed with diethyl ether, made acidic with concentrated hydrochloric acid, and then extracted with diethyl ether. The extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 10.2 grams of 3,4-dihydro-7-fluoro-2H-1-benzopyran-8-ylcarboxylic acid. The NMR spectrum was consistent with the proposed structure.
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:16]=[CH:15][C:10]2[CH2:11][CH2:12][CH2:13][O:14][C:9]=2[CH:8]=1.[C:17](=[O:19])=[O:18].C(OCC)C>O1CCCC1>[F:6][C:7]1[CH:16]=[CH:15][C:10]2[CH2:11][CH2:12][CH2:13][O:14][C:9]=2[C:8]=1[C:17]([OH:19])=[O:18]

Inputs

Step One
Name
Quantity
30.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
FC1=CC2=C(CCCO2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with an aqueous 5% sodium hydroxide solution
WASH
Type
WASH
Details
The basic layer was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C2=C(CCCO2)C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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